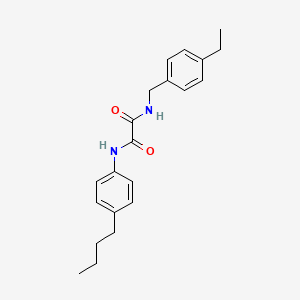![molecular formula C21H15ClF3NO2 B4959925 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the inhibition of certain enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have various biochemical and physiological effects. Additionally, this compound has been found to induce cell death in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression. This compound has also been found to induce cell death in cancer cells by activating certain pathways. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and may be useful in developing new cancer treatments. Additionally, its ability to inhibit certain enzymes makes it a useful tool for studying gene expression.
One limitation of using this compound in lab experiments is its potential toxicity. As with any synthetic compound, it is important to use caution when handling and working with this compound. Additionally, more research is needed to fully understand the potential side effects of this compound.
Direcciones Futuras
There are many future directions for the study of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. One potential direction is the further study of its anti-cancer properties. This compound may be useful in developing new cancer treatments or improving existing ones. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating inflammatory diseases.
Another future direction is the development of new synthetic compounds based on the structure of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. By modifying the structure of this compound, it may be possible to develop new compounds with improved properties or new applications in scientific research.
Conclusion:
In conclusion, 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects and may be useful in developing new cancer treatments or improving existing ones. While there are limitations to using this compound in lab experiments, its potential applications make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to produce the final product. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have potential applications in scientific research. It has been studied for its role in inhibiting the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. This compound has also been found to have anti-cancer properties and has been studied for its potential use in cancer research.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO2/c22-16-9-10-19(18(12-16)21(23,24)25)26-20(27)15-7-4-8-17(11-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVYYNMZJUZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)
![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)



